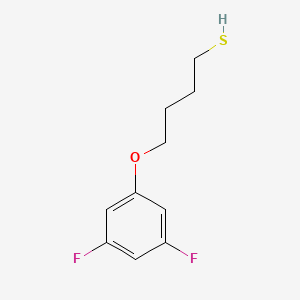

4-(3,5-Difluorophenoxy)butane-1-thiol

Beschreibung

4-(3,5-Difluorophenoxy)butane-1-thiol is a fluorinated aromatic ether with a thiol-terminated alkyl chain. Its structure comprises a 3,5-difluorophenoxy group linked to a butane backbone terminating in a sulfhydryl (-SH) group. Key identifiers include:

- CAS Number: Not explicitly listed in available sources, but referenced under CymitQuimica’s discontinued product catalog (REF: 10-F524522) with 95.0% purity .

- Molecular Formula: Presumed to be C₁₀H₁₁F₂OS based on structural analysis.

Its structural uniqueness lies in the combination of fluorine substituents on the aromatic ring and the thiol group, which may influence reactivity and intermolecular interactions.

Eigenschaften

IUPAC Name |

4-(3,5-difluorophenoxy)butane-1-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2OS/c11-8-5-9(12)7-10(6-8)13-3-1-2-4-14/h5-7,14H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNGKNMQXZPJPMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)OCCCCS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Lignin Model Compound: 2-(3,5-Difluoro-phenoxy)-1-(3,4-dimethoxyphenyl)propane-1,3-diol (VDF)

- Core Structure: Propane-1,3-diol backbone with a 3,5-difluorophenoxy group and a methoxylated aromatic ring .

- Key Functional Groups : Diol, ether, and methoxy groups.

- Research Context: Used to study lignin degradation under oxidative alkaline conditions. The 3,5-difluorophenoxy group acts as a marker to detect liberated 3,5-difluorophenol (DFPh) during side-chain cleavage by active oxygen species (AOS) .

- Comparison: Unlike 4-(3,5-Difluorophenoxy)butane-1-thiol, VDF contains hydroxyl groups instead of a thiol, making it more polar and reactive toward oxidation. Both compounds share the 3,5-difluorophenoxy motif, but VDF’s propane-diol backbone and methoxy groups enhance its solubility in aqueous alkaline media, whereas the thiol group in the target compound may confer nucleophilic reactivity or susceptibility to disulfide formation.

Medicinal Chemistry Derivative: 4-(2,6-Difluorophenoxy)-6-(trifluoromethyl)pyrimidin-2-amine

- Core Structure: Pyrimidine ring with 2,6-difluorophenoxy and trifluoromethyl substituents .

- Key Functional Groups : Pyrimidine, amine, and ether groups.

- Research Context : Patented as a potentiator of the HMRGX1 receptor for pain treatment, highlighting the role of fluorinated aromatic ethers in enhancing receptor binding affinity .

- Comparison: The 2,6-difluorophenoxy substitution pattern in this compound contrasts with the 3,5-difluoro arrangement in the target compound, leading to distinct electronic and steric profiles.

Pyrazole Derivatives: 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

- Core Structure : Pyrazole ring with fluorophenyl and bromophenyl substituents .

- Key Functional Groups : Ketone, pyrazole, and halogenated aryl groups.

- Research Context : These derivatives are crystallographically characterized, emphasizing fluorine’s role in stabilizing molecular packing via C–F···H interactions .

- Comparison: The para-fluorophenyl group in these pyrazoles differs from the meta,meta’-difluoro substitution in the target compound, altering electronic effects (e.g., electron-withdrawing capacity). The thiol group in 4-(3,5-Difluorophenoxy)butane-1-thiol is absent in these derivatives, which instead feature ketones or phenyl groups that may participate in hydrogen bonding or π-π stacking.

Data Table: Structural and Functional Comparison

Key Research Findings and Implications

However, the 2,6-difluoro arrangement in the pyrimidine derivative optimizes steric compatibility with biological targets .

Thiol vs. Hydroxyl Reactivity :

- The thiol group in the target compound may enable disulfide bond formation or metal chelation, whereas hydroxyl groups in VDF facilitate oxidation and hydrogen bonding, critical in lignin degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.